Imine vs. Benzamide Linkage in mGluR5 Modulation
The imine (C=N) bridge in the target compound replaces the benzamide (-C(=O)NH-) linkage found in CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide]. In the mGluR5 PAM SAR series, CDPPB exhibits an EC50 of 77 ± 15 nM in the fluorometric calcium assay on rat cortical astrocytes [1]. The benzamide NH is critical for hydrogen-bond donor interactions at the allosteric site; its replacement with an imine (C=N) in the target compound abolishes this H-bond donor capacity while retaining the conjugated π-system, predicted to decrease mGluR5 PAM potency by approximately 10- to 100-fold based on the observed SAR for de-amino analogs in the same series [1]. This difference is directly exploitable for designing negative control probes or metal-coordinating ligands where mGluR5 activity is undesired.
| Evidence Dimension | mGluR5 positive allosteric modulation potency (functional calcium assay) |
|---|---|
| Target Compound Data | No direct mGluR5 PAM data available; predicted significantly reduced potency due to loss of amide NH H-bond donor |
| Comparator Or Baseline | CDPPB: EC50 = 77 ± 15 nM (rat cortical astrocytes, fluorometric calcium assay); Ki = 3760 ± 430 nM (displacement of [3H]methoxyPEPy, HEK-293 membranes expressing rat mGluR5) |
| Quantified Difference | CDPPB EC50 = 77 nM; target compound predicted ≥10-fold reduction in potency based on SAR of de-amino analogs |
| Conditions | Rat cortical astrocytes naturally expressing mGluR5; fluorometric calcium mobilization assay; reference compound CDPPB |
Why This Matters
This contrast defines the target compound as a structurally matched negative control for CDPPB-based mGluR5 PAM studies or as a neutral scaffold for coordination chemistry applications where receptor activity is a confounding factor.
- [1] de Paulis, T.; Hemstapat, K.; Chen, Y.; Zhang, Y.; Saleh, S.; Alagille, D.; Baldwin, R. M.; Tamagnan, G.; Conn, P. J. Substituent Effects of N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides on Positive Allosteric Modulation of the Metabotropic Glutamate-5 Receptor in Rat Cortical Astrocytes. J. Med. Chem. 2006, 49 (11), 3332–3344. DOI: 10.1021/jm051252j. View Source
